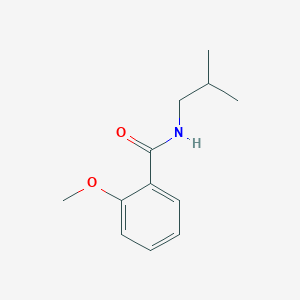
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound belongs to the class of oxazolones and has a furan and phenyl group attached to it. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not well understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in various cellular processes. It may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, including drug-resistant strains. It has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, high yield, and purity. It is also stable under various conditions and can be easily modified to obtain derivatives with improved properties. However, its limitations include its low solubility in water, which may limit its use in some applications. It may also exhibit toxicity at high concentrations, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the synthesis of derivatives with improved properties, such as increased solubility and potency. Another direction is the study of its potential applications in drug delivery and imaging. It may also be studied for its potential applications in the development of new materials with unique properties. Overall, the study of this compound is an exciting area of research with potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the commonly used methods involves the reaction of furfural, benzaldehyde, and glycine in the presence of acetic acid and ethanol as solvents. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol. Other methods involve the use of different catalysts and solvents to obtain the product with high yield and purity.
Aplicaciones Científicas De Investigación
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. It has been studied for its antibacterial, antifungal, and anticancer activities. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
Clave InChI |
QJBMVCDGBSYRJD-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)

![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)